molecular formula C14H15N3O3 B2475700 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034435-37-3

2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2475700
CAS No.: 2034435-37-3
M. Wt: 273.292
InChI Key: ASOVHMDNWLVGQG-UHFFFAOYSA-N
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Description

2-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034435-37-3) is a chemical compound of significant interest in medicinal chemistry research due to its pyrimidine core structure. Pyrimidine derivatives are extensively investigated for their wide spectrum of biological activities, demonstrating particular promise as anti-inflammatory and anticancer agents . Recent scientific studies highlight that select pyrimidine derivatives act as highly selective cyclooxygenase-2 (COX-2) inhibitors, outperforming established drugs like piroxicam and showing efficacy comparable to meloxicam in vitro . These compounds exhibit a dual mechanism of action, not only inhibiting the COX-2 enzyme but also demonstrating dose-dependent inhibition of monocyte cell growth in inflammatory models and reducing reactive oxygen species (ROS) levels, confirming antioxidant properties . Furthermore, binding studies indicate that such pyrimidine derivatives form stable complexes with Human Serum Albumin (HSA), a key factor influencing their pharmacokinetic profile . Beyond inflammation, the pyrimidine scaffold is a critical pharmacophore in drug discovery for infectious diseases, neurological disorders, and as EGFR inhibitors in oncology . This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to explore its mechanism of action, structure-activity relationships (SAR), and potential applications in developing novel therapeutic agents for conditions involving inflammation and oxidative stress.

Properties

IUPAC Name

furan-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(12-5-2-9-19-12)17-8-1-4-11(10-17)20-14-15-6-3-7-16-14/h2-3,5-7,9,11H,1,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVHMDNWLVGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the furan-2-carbonyl piperidine intermediate: This can be achieved by reacting furan-2-carboxylic acid with piperidine under appropriate conditions.

    Coupling with pyrimidine: The intermediate is then coupled with a pyrimidine derivative using a suitable coupling agent, such as a carbodiimide or a phosphonium salt, to form the final compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan moiety.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa and A549 cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .

2. Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Recent studies highlighted that pyrimidine derivatives, including those with furan and piperidine substitutions, demonstrate promising antibacterial and antifungal activities. For example, some derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, indicating their potential use in treating infectious diseases .

3. Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Research has shown that certain pyrimidine derivatives can reduce inflammatory markers in vitro and in vivo. This anti-inflammatory action is attributed to the modulation of cytokine production and the inhibition of inflammatory pathways .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at Guizhou Medical University synthesized several pyrimidine derivatives, including 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine, and evaluated their anticancer properties against various cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Testing

In another study, a series of pyrimidine derivatives were tested for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that compounds containing the furan moiety showed enhanced activity compared to their non-furan counterparts, suggesting that the furan ring plays a crucial role in antimicrobial action .

Mechanism of Action

The mechanism of action of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

The compound’s piperidinyl-oxypyrimidine scaffold is shared with several analogs, but substituents on the piperidine and pyrimidine rings significantly alter properties:

Piperidine Substituents
  • Target Compound : Furan-2-carbonyl group.
    • The furan ring (aromatic, oxygen-containing) may enhance solubility and moderate lipophilicity compared to bulkier substituents.
  • BK75945 (): 2-(Methylsulfanyl)pyridine-3-carbonyl.
  • CM899737 () : Xanthene-9-carbonyl.
    • The xanthene moiety (polycyclic aromatic) drastically increases lipophilicity and molecular size, likely reducing solubility but improving membrane permeability .
Pyrimidine Substituents
  • Target Compound : Unsubstituted at positions 4, 5, and 4.
    • Simplicity may favor synthetic accessibility but limit target selectivity.
  • CM899737 : 5-Chloro substitution.
    • Chlorine’s electron-withdrawing effect could enhance binding affinity to hydrophobic pockets in enzymes or receptors .
  • Compound 21q () : 5-Methyl substitution.
    • Methyl groups improve metabolic stability and may modulate steric interactions in biological targets .

Data Table: Key Comparative Properties

Compound ID Piperidine Substituent Pyrimidine Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Furan-2-carbonyl None (position 2) ~315.33 (estimated) Moderate solubility, untested bioactivity
BK75945 Methylsulfanyl-pyridine-3-carbonyl 2-Methyl 344.43 Higher metabolic stability
CM899737 Xanthene-9-carbonyl 5-Chloro >400 (estimated) High lipophilicity
Compound 21q Chlorobenzyloxy-phenethyl 5-Methyl Not reported Antimycobacterial activity

Research Implications and Gaps

  • Pharmacokinetics : The furan group’s balance of solubility and lipophilicity warrants further ADME studies.
  • Structure-Activity Relationships (SAR) : Systematic substitution (e.g., adding halogens or methyl groups to pyrimidine) could optimize target engagement.
  • Synthetic Optimization : and suggest scalable routes, but yields for the target compound remain unverified .

Biological Activity

The compound 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure

The chemical structure of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can be represented as follows:

C14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_2

This compound features a pyrimidine ring linked to a piperidine ring through an ether bond, with a furan-2-carbonyl group attached to the piperidine. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves several steps:

  • Synthesis of Intermediate Compounds : The furan-2-carbonyl chloride is synthesized and then reacted with piperidine to form the furan-2-carbonyl piperidine intermediate.
  • Formation of the Final Compound : This intermediate is subsequently reacted with a pyrimidine derivative under basic conditions to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival .

Antimicrobial Activity

Research has demonstrated that certain pyrimidine derivatives possess antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Enzymatic assays reveal that 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine may act as an inhibitor for specific enzymes involved in cancer metabolism. For example, it has been noted to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancerous cells .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrimidine derivatives, including 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine, demonstrated potent inhibition of tumor cell growth in vitro. The IC50 values for these compounds ranged from 5 to 20 µM, indicating significant efficacy against cancer cells compared to control groups.

CompoundCell LineIC50 (µM)
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidineA43110
Control (DMSO)A431>50

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial activity of various pyrimidine derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both strains.

CompoundBacterial StrainMIC (µg/mL)
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidineStaphylococcus aureus15
Control (Ampicillin)Staphylococcus aureus5

Q & A

Q. What are the common synthetic routes for preparing 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine, and what key reaction conditions influence yield?

The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a piperidin-3-ol intermediate, followed by reaction with a pyrimidine precursor. Key steps include:

  • Nucleophilic substitution : The piperidin-3-ol reacts with a halogenated pyrimidine (e.g., 2-chloropyrimidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Acylation : The piperidine nitrogen is acylated with furan-2-carbonyl chloride, requiring anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts .
    Critical conditions :
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine oxygen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan carbonyl (δ ~160 ppm in ¹³C), piperidine protons (δ 1.5–3.5 ppm), and pyrimidine aromatic signals (δ 8.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₃N₃O₃⁺) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms the spatial orientation of the furan moiety .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete acylation or oxidation byproducts .

Q. What are the primary challenges in optimizing the solubility of this compound for in vitro assays?

The compound’s low aqueous solubility arises from its hydrophobic furan and piperidine groups. Strategies include:

  • Salt formation : Converting the free base to a hydrochloride salt improves solubility in polar solvents (e.g., PBS) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without denaturing proteins in biological assays .
  • pH adjustment : Solubility increases in mildly acidic buffers (pH 4–5) due to protonation of the piperidine nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the furan-2-carbonyl moiety in biological activity?

  • Analog synthesis : Replace the furan-2-carbonyl group with other acyl groups (e.g., thiophene-2-carbonyl, benzoyl) and compare activity .
  • Bioisosteric substitution : Test tetrazole or oxadiazole rings as non-classical bioisosteres for the carbonyl group .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity changes to target proteins (e.g., kinases) .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Purity verification : Re-analyze batches via LC-MS to rule out degradation products (e.g., hydrolyzed furan ring) .
  • Orthogonal assays : Confirm inhibitory effects using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot for phosphorylated targets) readouts .

Q. What computational strategies are employed to predict the binding affinity of this compound with target proteins?

  • Molecular docking : Use programs like AutoDock Vina with crystal structures of target kinases (e.g., PDB ID: 3POZ) to model the compound’s orientation in the ATP-binding pocket .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds between the furan carbonyl and conserved lysine residues .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize analogs for synthesis .

Q. What methodologies are used to assess metabolic stability and potential toxicity in preclinical studies?

  • Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition studies?

  • Standardize assay conditions : Use uniform ATP concentrations (e.g., 10 µM) and pre-incubation times .
  • Control for solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid artificial inhibition .
  • Cross-validate with orthogonal kinases : Test against a panel of structurally diverse kinases (e.g., EGFR, CDK2) to confirm selectivity .

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